molecular formula C5H3IN2O3 B1314763 3-Iodo-5-nitropyridin-2-ol CAS No. 25391-58-6

3-Iodo-5-nitropyridin-2-ol

Cat. No. B1314763
CAS RN: 25391-58-6
M. Wt: 265.99 g/mol
InChI Key: DPHDSYLWPVMRTM-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridin-2-ol, also known as INP, is a heterocyclic organic compound. It is used in various fields including life sciences, organic synthesis, and environmental testing .


Molecular Structure Analysis

The molecular formula of 3-Iodo-5-nitropyridin-2-ol is C5H3IN2O3 . This indicates that the compound contains five carbon atoms, three hydrogen atoms, one iodine atom, two nitrogen atoms, and three oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of 3-Iodo-5-nitropyridin-2-ol is 265.99 g/mol. Other physical and chemical properties such as density, boiling point, melting point, flash point, and vapor pressure are not explicitly mentioned for this compound in the available resources .

Scientific Research Applications

Structural Studies and Spectroscopy

  • The crystal structure of related compounds like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide demonstrates a unique molecular conformation and significant intermolecular interactions, offering insights into the structural properties of similar nitropyridine derivatives (Ban-Oganowska et al., 2001).

Synthesis and Anticancer/Antiviral Evaluation

  • Nitropyridine nucleoside nitrate esters, which include compounds with iodo substituents, have been synthesized for potential application as anticancer and antiviral agents, though their effectiveness varies (Naimi et al., 2003).

Magnetic Resonance Studies

  • Proton magnetic resonance studies of various substituted nitropyridines, including iodo and hydroxyl variants, provide valuable information on chemical shifts and coupling constants, enhancing the understanding of their electronic properties (Gerig & Reinheimer, 1969).

Molecular Electronics and Device Applications

  • Some nitropyridine derivatives exhibit charge-induced conformational switching and rectifying behavior, suggesting potential applications in molecular electronics and as nano-actuators (Derosa, Guda & Seminario, 2003).

Molecular Stability and Bond Strength Analysis

  • Studies on the conformational stability and vibrational analyses of hydroxy methyl nitropyridines, related to 3-Iodo-5-nitropyridin-2-ol, provide insights into molecular stability, bond strength, and electronic properties (Balachandran, Lakshmi & Janaki, 2012).

Chemical Synthesis and Reactions

  • Various substituted nitropyridines, including those with iodo and nitro groups, have been explored for their unique reactions with different nucleophiles, leading to novel compounds and reaction pathways (Bastrakov et al., 2019).

properties

IUPAC Name

3-iodo-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHDSYLWPVMRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472480
Record name 3-Iodo-5-nitropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-nitropyridin-2-ol

CAS RN

25391-58-6
Record name 3-Iodo-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-iodo-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Patil, DA Kamble, PD Lokhande - ChemistrySelect, 2017 - Wiley Online Library
… 3-(allyloxy)pyridine was converted to 2-iodopyridin-3-ol (entry h, Table 3) whereas 2-(allyloxy)-5-nitropyridine gave 3-iodo-5-nitropyridin-2-ol (entry i, Table 3). In case of allyl 2-(4-(…

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